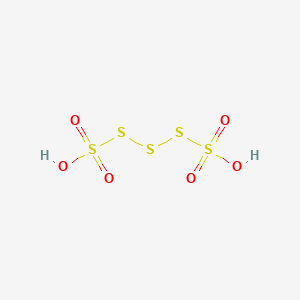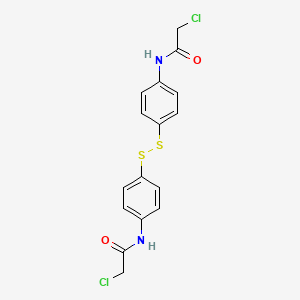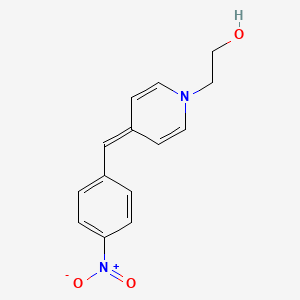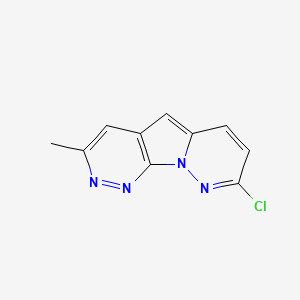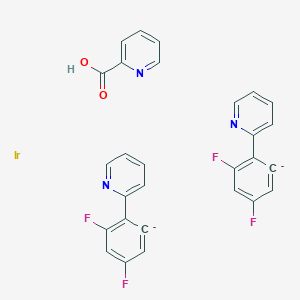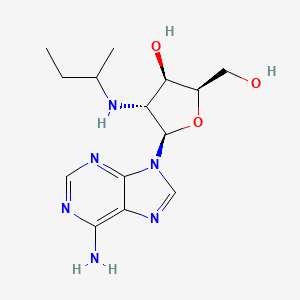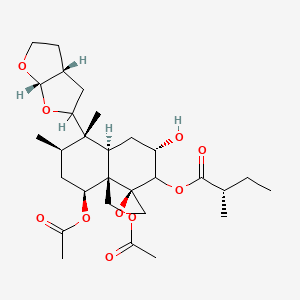
Cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2,3-triol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties Cyclohexane-1,2,3-triol is a cycloalkane derivative with three hydroxyl groups attached to the cyclohexane ring 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom and four methyl groups attached to a benzene ring
Preparation Methods
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol can be synthesized through several methods:
Reduction of Cyclohexenetetrols: This involves the reduction of cyclohexenetetrols using hydrogenation techniques.
Hydroxylation of Cyclohexadienes: This method involves the hydroxylation of cyclohexadienes or cyclohexenediols to introduce hydroxyl groups.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through:
Iodination of Tetramethylbenzene: This involves the direct iodination of tetramethylbenzene using iodine and a suitable oxidizing agent.
Substitution Reactions: This method involves the substitution of a halogenated precursor with iodine under specific conditions.
Chemical Reactions Analysis
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2,3-trione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: Hydroxyl groups can be substituted with other functional groups using suitable reagents.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Scientific Research Applications
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol is used in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is used in:
Material Science: As a precursor in the synthesis of advanced materials.
Chemical Research: Used in the study of aromatic substitution reactions.
Mechanism of Action
Cyclohexane-1,2,3-triol
The mechanism of action involves the interaction of hydroxyl groups with various molecular targets, leading to the formation of hydrogen bonds and other interactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves the participation of the iodine atom in electrophilic aromatic substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Cyclohexane-1,2,3-triol
Similar compounds include cyclohexane-1,2-diol and cyclohexane-1,3,5-triol. Cyclohexane-1,2,3-triol is unique due to the specific positioning of its hydroxyl groups .
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of iodine in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in certain substitution reactions .
Properties
Molecular Formula |
C16H25IO3 |
|---|---|
Molecular Weight |
392.27 g/mol |
IUPAC Name |
cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C6H12O3/c1-6-5-10(11)9(4)8(3)7(6)2;7-4-2-1-3-5(8)6(4)9/h5H,1-4H3;4-9H,1-3H2 |
InChI Key |
NWBHTYGVBWTVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


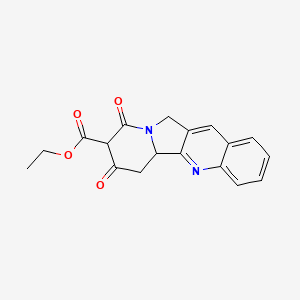
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
